Albiflorin

Catalog No.
S517847
CAS No.
39011-90-0
M.F
C23H28O11
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albiflorin

CAS Number

39011-90-0

Product Name

Albiflorin

IUPAC Name

[4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12?,13?,14-,15-,16+,17-,19+,21?,22?,23?/m1/s1

InChI Key

QQUHMASGPODSIW-RPLHGOISSA-N

SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Solubility

Soluble in DMSO.

Synonyms

albiflorin

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Isomeric SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Description

The exact mass of the compound Albiflorin is 480.16316 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Albiflorin, a naturally occurring glycosylated C-glycoside, is a major bioactive component extracted from the root of White Peony (Paeonia lactiflora Pall.) []. It has gained significant scientific interest due to its diverse range of potential health benefits observed in pre-clinical studies. Researchers are actively investigating its applications in various fields, making Albiflorin a valuable tool for scientific exploration.

Albiflorin's Potential Neuroprotective Effects

One of the most studied areas of Albiflorin research focuses on its potential neuroprotective properties. Studies suggest Albiflorin may help protect brain cells from damage caused by oxidative stress and inflammation, conditions linked to neurodegenerative diseases like Alzheimer's and Parkinson's [].

Here are some specific mechanisms researchers are exploring:

  • Antioxidant activity: Albiflorin exhibits free radical scavenging activity, potentially reducing oxidative stress in brain cells [].
  • Anti-inflammatory effects: Studies indicate Albiflorin may suppress the production of inflammatory markers in the brain, offering protection against neuroinflammation [].

Albiflorin is a monoterpene glycoside primarily derived from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. Its chemical formula is C23H28O11, and it is structurally similar to another significant compound, paeoniflorin. Albiflorin has garnered attention for its potential therapeutic effects, particularly in anti-inflammatory and neuroprotective applications.

Albiflorin can be isolated from Paeonia lactiflora through various extraction methods. Common techniques include:

  • Solvent Extraction: Using organic solvents to dissolve and extract the glycoside from plant material.
  • High-Performance Liquid Chromatography: This method allows for the purification of albiflorin from complex mixtures by separating compounds based on their interactions with a stationary phase .

Albiflorin has several applications in both traditional and modern medicine:

  • Anti-inflammatory Treatments: It is explored for its role in reducing inflammation in various conditions.
  • Neuroprotection: Preliminary studies suggest that albiflorin may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases .
  • Quality Control Marker: Due to its unique properties, albiflorin can serve as a chemical marker for quality assessment in herbal products derived from Paeonia lactiflora .

Interaction studies of albiflorin have shown that it can modulate various biochemical pathways involved in inflammation and oxidative stress. For instance, it influences the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are critical in inflammatory responses . Additionally, its interactions with other compounds from Paeonia lactiflora may enhance or alter its effects.

Albiflorin shares structural similarities with several other compounds derived from Paeonia lactiflora. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
PaeoniflorinHighStrong anti-inflammatory effectsMore potent than albiflorin
OxypaeoniflorinModerateAnti-inflammatoryHydroxyl group enhances solubility
Benzoyl paeoniflorinModerateAntioxidant propertiesBenzoyl group increases activity
Benzoyl hydroxy paeoniflorinModerateNeuroprotective effectsHydroxy group provides additional benefits

Albiflorin is unique due to its specific glycosidic structure that influences its solubility and bioactivity compared to these similar compounds. Its moderate potency makes it a candidate for further research in therapeutic applications without the stronger side effects sometimes associated with more potent compounds like paeoniflorin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

480.16316171 g/mol

Monoisotopic Mass

480.16316171 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Albiflorin

Dates

Modify: 2023-08-15
1: Huang X, Su S, Cui W, Liu P, Duan JA, Guo J, Li Z, Shang E, Qian D, Huang Z. Simultaneous determination of paeoniflorin, albiflorin, ferulic acid, tetrahydropalmatine, protopine, typhaneoside, senkyunolide I in Beagle dogs plasma by UPLC-MS/MS and its application to a pharmacokinetic study after Oral Administration of Shaofu Zhuyu Decoction. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 1;962:75-81. doi: 10.1016/j.jchromb.2014.05.032. Epub 2014 May 24. PubMed PMID: 24907546.
2: Wang QS, Gao T, Cui YL, Gao LN, Jiang HL. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities. Pharm Biol. 2014 Mar 19. [Epub ahead of print] PubMed PMID: 24646307.
3: Yan Y, Chai CZ, Wang DW, Wu J, Xiao HH, Huo LX, Zhu DN, Yu BY. Simultaneous determination of puerarin, daidzin, daidzein, paeoniflorin, albiflorin, liquiritin and liquiritigenin in rat plasma and its application to a pharmacokinetic study of Ge-Gen Decoction by a liquid chromatography-electrospray ionization-tandem mass spectrometry. J Pharm Biomed Anal. 2014 Jul;95:76-84. doi: 10.1016/j.jpba.2014.02.013. Epub 2014 Mar 2. PubMed PMID: 24637051.
4: Zhang JJ, Huang YF, Wang LL, Li W, Wang JX, Wang C, Qu SS. [Comparative study on effects of blood enriching on mouse model of blood deficiency syndrome induced by compound method of bleeding, starved feeding and exhausting of Paeoniae Radix Alba and Paeoniae Radix Rubra, paeoniflorin and albiflorin]. Zhongguo Zhong Yao Za Zhi. 2013 Oct;38(19):3358-62. Chinese. PubMed PMID: 24422408.
5: Suh KS, Choi EM, Lee YS, Kim YS. Protective effect of albiflorin against oxidative-stress-mediated toxicity in osteoblast-like MC3T3-E1 cells. Fitoterapia. 2013 Sep;89:33-41. doi: 10.1016/j.fitote.2013.05.016. Epub 2013 May 23. PubMed PMID: 23707745.
6: Wang D, Tan QR, Zhang ZJ. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells. J Mol Neurosci. 2013 Oct;51(2):581-90. doi: 10.1007/s12031-013-0031-7. Epub 2013 May 22. PubMed PMID: 23695964.
7: Morinaga O, Lu Z, Lin L, Uto T, Sangmalee S, Putalun W, Tanaka H, Shoyama Y. Detection of paeoniflorin and albiflorin by immunostaining technique using anti-paeoniflorin monoclonal antibody. Phytochem Anal. 2013 Feb;24(2):124-8. doi: 10.1002/pca.2389. Epub 2012 Jul 11. PubMed PMID: 22782934.
8: Wang R, Peng X, Wang L, Tan B, Liu J, Feng Y, Yang S. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography. J Sep Sci. 2012 Aug;35(15):1985-92. doi: 10.1002/jssc.201200120. Epub 2012 Jun 5. PubMed PMID: 22674837.
9: Seo CS, Lee MY, Lim HS, Kim SJ, Ha H, Lee JA, Shin HK. Determination of 5-hydroxymethyl-2-furfural, albiflorin, paeoniflorin, liquiritin, ferulic acid, nodakenin, and glycyrrhizin by HPLC-PDA, and evaluation of the cytotoxicity of Palmul-tang, a traditional Korean herbal medicine. Arch Pharm Res. 2012 Jan;35(1):101-8. doi: 10.1007/s12272-012-0111-1. Epub 2012 Feb 2. PubMed PMID: 22297748.
10: Xu W, Zhou L, Ma X, Chen Y, Qin B, Zhai X, You S. Therapeutic effects of combination of paeoniflorin and albiflorin from Paeonia radix on radiation and chemotherapy-induced myelosuppression in mice and rabbits. Asian Pac J Cancer Prev. 2011;12(8):2031-7. PubMed PMID: 22292646.

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